Product packaging for 3-(Dimethylamino)-2-iodoacrolein(Cat. No.:CAS No. 1228184-62-0)

3-(Dimethylamino)-2-iodoacrolein

Cat. No.: B578693
CAS No.: 1228184-62-0
M. Wt: 225.029
InChI Key: AHWCNVWCBYBGQI-UHFFFAOYSA-N
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Description

Contextualization of Functionalized Acrolein Derivatives in Modern Organic Chemistry

Acrolein and its α-substituted derivatives represent an important class of α,β-unsaturated aldehydes that are widely employed in fine organic synthesis. researchgate.net These compounds are valuable three-carbon (C3) building blocks, prized for their dual reactivity, which allows them to participate in a wide array of chemical transformations. d-nb.info The structural motif of functionalized acroleins is found in numerous natural products, fragrances, and pharmaceuticals. d-nb.info

The versatility of acrolein derivatives is evident in their application in various synthetic methodologies. For instance, they are key substrates in Heck reactions for the synthesis of 3-(hetero)aryl propenals, which are themselves precursors to a broad range of heterocyclic compounds like pyrazoles. d-nb.info The development of efficient methods for the synthesis of α-functionally substituted acroleins continues to attract significant attention, as these compounds serve as key metabolites in biological systems and as versatile reagents in industrial chemistry. researchgate.net The ability to introduce specific functional groups onto the acrolein backbone, such as in the β-functionalization of cobalt(III) corrole (B1231805) derivatives with an acrolein substituent, allows for their incorporation into larger systems like polymers, highlighting their modular nature. researchgate.net

Strategic Importance of Halogenated Enamine Scaffolds in Synthetic Methodologies

Halogenated enamine scaffolds are highly valuable and versatile building blocks in organic chemistry, particularly in the construction of nitrogen-containing heterocycles. rsc.orgmdpi.com These structures are integral to many natural products and pharmaceutical agents, exhibiting a wide spectrum of biological activities. mdpi.comibmmpeptide.comopenmedicinalchemistryjournal.com The presence of both a halogen atom and an enamine functionality within the same molecule provides a unique combination of reactive sites that can be selectively manipulated.

Bis-halogenated heterocycles, for example, serve as useful precursors for the stepwise synthesis of complex functionalized molecules through sequential nucleophilic substitutions or metal-mediated cross-coupling reactions. enamine.netenamine.net The strategic placement of halogens allows for controlled, differential reactivity. Similarly, enamines are potent building blocks for synthesizing nitrogen-containing heterocycles through chemodivergent protocols, such as copper-mediated annulation reactions. rsc.org The synthesis of α-CF3-β-aryl enamines, for instance, has provided potent building blocks for creating various fluorinated compounds. mdpi.com This strategic utility makes halogenated enamines indispensable tools for medicinal chemists and synthetic practitioners aiming to develop novel compounds with tailored properties. ibmmpeptide.com

Overview of 3-(Dimethylamino)-2-iodoacrolein as a Key Synthetic Intermediate

This compound is a specialized chemical reagent that combines the structural features of both a functionalized acrolein and a halogenated enamine. This unique combination makes it a highly effective and strategic building block in organic synthesis. Its structure features a dimethylamino group, which makes it an enamine, conjugated with an aldehyde, characteristic of an acrolein skeleton. The presence of an iodine atom at the α-position to the aldehyde further enhances its synthetic utility.

The preparation of this compound, along with its chloro- and bromo-analogs, is typically achieved through the halogenation of the precursor 3-(dimethylamino)acrolein using N-halosuccinimides. sapub.org This straightforward synthesis makes it a readily accessible intermediate.

Table 1: Chemical Properties of this compound

Property Value Reference
Molecular Formula C5H8INO chemspider.comsigmaaldrich.com
Molar Mass 225.03 g/mol chemspider.comsigmaaldrich.com
Appearance Colorless needles / Solid sapub.orgsigmaaldrich.com
Melting Point 73–77 °C sapub.orgsigmaaldrich.com

| CAS Number | 1228184-62-0 | chemspider.comsigmaaldrich.com |

The primary strategic importance of this compound lies in its role as a key intermediate for constructing complex heterocyclic systems. A prominent example is its use in the synthesis of halogenated 1H-cyclohepta[2,1-b:3,4-b']diindoles. sapub.org In these reactions, this compound undergoes condensation with 2,2'-biindole in the presence of a dehydrating agent like trifluoromethanesulfonic anhydride (B1165640). sapub.org This annulation reaction efficiently forms the central seven-membered ring of the target diindole system. sapub.org The reliability of this compound in such complex cyclizations underscores its value as a specialized and powerful tool for advanced organic synthesis.

Table 2: Mentioned Chemical Compounds

Compound Name Molecular Formula Role/Context
This compound C5H8INO Main subject, synthetic intermediate
Acrolein C3H4O Parent compound of functionalized derivatives
3-(Dimethylamino)acrolein C5H9NO Precursor for this compound
N-Iodosuccinimide C4H4INO2 Reagent for iodination
2,2'-Biindole C16H12N2 Reactant in heterocycle synthesis
Trifluoromethanesulfonic anhydride C2F6O5S2 Dehydrating agent in annulation reactions
7-Iodo-1H-cyclohepta[2,1-b:3,4-b']diindole C19H11IN2 Product of synthesis using the title compound
2-Chloro-3-(dimethylamino)acrolein C5H8ClNO Chloro-analog of the title compound
2-Bromo-3-(dimethylamino)acrolein C5H8BrNO Bromo-analog of the title compound
Ethyl isocyanate C3H5NO Reagent in carbodiimide (B86325) synthesis
N,N-Dimethyl-1,3-propanediamine C5H14N2 Reagent in carbodiimide synthesis
p-Toluenesulfonyl chloride C7H7ClO2S Reagent in carbodiimide synthesis
Gold's reagent C7H16ClN3 A β-dimethylaminomethylenating agent
Cyanuric chloride C3Cl3N3 Reagent in Gold's reagent synthesis

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H8INO B578693 3-(Dimethylamino)-2-iodoacrolein CAS No. 1228184-62-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(dimethylamino)-2-iodoprop-2-enal
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8INO/c1-7(2)3-5(6)4-8/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHWCNVWCBYBGQI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C=C(C=O)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8INO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10747934
Record name 3-(Dimethylamino)-2-iodoprop-2-enal
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1228184-62-0
Record name 3-(Dimethylamino)-2-iodoprop-2-enal
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URL https://comptox.epa.gov/dashboard/DTXSID10747934
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1228184-62-0
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Reactivity and Reaction Mechanisms of 3 Dimethylamino 2 Iodoacrolein

Elucidation of Electrophilic and Nucleophilic Character

The unique arrangement of functional groups in 3-(Dimethylamino)-2-iodoacrolein imparts both electrophilic and nucleophilic characteristics, making it a versatile building block in the synthesis of more complex molecules.

Nucleophilic Additions to the Acrolein Moiety

The acrolein portion of the molecule is an α,β-unsaturated carbonyl system, which is susceptible to nucleophilic attack. Nucleophiles can add to the carbonyl carbon (1,2-addition) or to the β-carbon (1,4-conjugate addition). wikipedia.orgchemguide.co.uk The electronic properties of the substituents on the α,β-unsaturated carbonyl compound influence the reaction pathway. wikipedia.org

In the case of this compound, the dimethylamino group, being an electron-donating group, increases the electron density of the double bond. This, in turn, can influence the regioselectivity of nucleophilic attack. The general mechanism for nucleophilic addition to an aldehyde involves the attack of the nucleophile on the electrophilic carbonyl carbon, leading to a tetrahedral alkoxide intermediate, which is then protonated to form an alcohol. libretexts.orgkhanacademy.org

Electrophilic Substitution at the Enamine Nitrogen or Carbon Centers

The enamine part of this compound provides sites for electrophilic attack. Enamines can react with electrophiles at either the nitrogen atom or the α-carbon. The lone pair of electrons on the nitrogen atom can participate in resonance, increasing the nucleophilicity of the α-carbon. byjus.comrsc.org

Electrophilic substitution reactions typically proceed through a two-step mechanism: the initial attack of the electrophile by the nucleophilic aromatic ring, forming a carbocation intermediate, followed by deprotonation to restore aromaticity. masterorganicchemistry.com In the context of this compound, electrophiles can potentially react with the enamine moiety. For instance, in the synthesis of 7-halo-1H-cyclohepta[2,1-b;1,2-b']diindoles, 3-(dimethylamino)-2-haloacroleins react with trifluoromethanesulfonic anhydride (B1165640) (Tf2O), which acts as an activator. sapub.orgnih.gov

Cross-Coupling Reactions Involving the Iodo Group

The presence of an iodine atom on the vinylic position makes this compound an excellent substrate for palladium-catalyzed cross-coupling reactions. researchgate.netlibretexts.org These reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. nih.gov

Palladium-Catalyzed Cross-Coupling Methodologies

Palladium-catalyzed cross-coupling reactions have become indispensable in modern organic synthesis due to their high efficiency and functional group tolerance. researchgate.netrsc.org The general catalytic cycle involves an oxidative addition of the organic halide to a Pd(0) complex, followed by transmetalation with an organometallic reagent and subsequent reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. libretexts.orglibretexts.org

The Suzuki-Miyaura coupling reaction is a widely used method for forming carbon-carbon bonds between an organohalide and an organoboron compound, catalyzed by a palladium complex. libretexts.orgmdpi.com This reaction is valued for its mild conditions and the low toxicity of the boron reagents. mdpi.com

While specific studies on the Suzuki-Miyaura coupling of this compound are not extensively detailed in the provided search results, the general principles of this reaction are well-established. libretexts.orgresearchgate.netnih.gov The reaction typically employs a palladium catalyst, such as Pd(PPh3)4, and a base, like potassium carbonate or potassium phosphate. mdpi.comnih.gov The choice of ligand and base can be crucial for the success of the coupling. researchgate.netsnnu.edu.cn

Table 1: Representative Conditions for Suzuki-Miyaura Coupling

ComponentExample
Palladium CatalystPd(PPh3)4, PdCl2(dppf)
BaseK2CO3, K3PO4, Cs2CO3
SolventDioxane, Toluene, DMF
Boron ReagentArylboronic acids, Alkenylboronates

This table presents generalized conditions and specific reagents may vary based on the substrates.

The Sonogashira coupling is another powerful palladium-catalyzed reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.orgorganic-chemistry.org It typically requires a palladium catalyst, a copper(I) co-catalyst, and an amine base. wikipedia.orgorganic-chemistry.org

The iodo group in this compound makes it a suitable substrate for Sonogashira coupling. beilstein-journals.orgresearchgate.net This reaction would allow for the introduction of an alkynyl group at the 2-position of the acrolein backbone. The reaction conditions for Sonogashira couplings are generally mild, often conducted at room temperature. wikipedia.org

Table 2: Typical Reagents for Sonogashira Coupling

ComponentExample
Palladium CatalystPd(PPh3)4, PdCl2(PPh3)2
Copper Co-catalystCuI
BaseTriethylamine, Diisopropylamine
SolventTHF, DMF, Acetonitrile
AlkynePhenylacetylene, Terminal alkynes

This table presents generalized conditions and specific reagents may vary based on the substrates.

Copper-Mediated Cross-Coupling Reactions

Copper-mediated cross-coupling reactions, such as the Ullmann reaction, have a long history in organic synthesis and have seen a resurgence with the use of soluble copper salts and ligands. beilstein-journals.orgecampus.com These reactions are valuable for forming carbon-heteroatom and carbon-carbon bonds. ecampus.com The mechanism can involve copper(I) and copper(II) species and may proceed through an oxidative addition-reductive elimination pathway or involve a copper(III) intermediate. researchgate.net Copper catalysis offers a more cost-effective alternative to palladium. ecampus.com For a substrate like this compound, copper-catalyzed couplings could be employed to introduce various nucleophiles, such as amines, alcohols, thiols, or certain carbon nucleophiles. beilstein-journals.orgresearchgate.net

Nickel-Catalyzed Transformations

Nickel catalysts are increasingly used in cross-coupling reactions, often for substrates that are challenging for palladium-based systems. nih.gov Nickel catalysis is effective for coupling sp3-hybridized substrates and can be used in a variety of transformations, including Kumada couplings and reductive cross-electrophile couplings. nih.govchemrxiv.org Nickel-catalyzed reactions can proceed through various catalytic cycles, including Ni(0)/Ni(II) and potentially Ni(II)/Ni(IV) pathways. nih.gov For this compound, nickel catalysis could offer alternative reactivity and selectivity compared to palladium, particularly in reactions with different coupling partners or under specific conditions like photoredox catalysis. uni-regensburg.dersc.org For instance, nickel catalysts have been shown to be effective in coupling aryl chlorides with aryl Grignard reagents, demonstrating their potential for activating less reactive C-X bonds. organic-chemistry.org

Ligand Design and Optimization for Catalytic Efficiency

The efficiency and selectivity of transition metal-catalyzed cross-coupling reactions are heavily dependent on the nature of the ligands coordinated to the metal center. orgsyn.org The design of ligands aims to fine-tune the steric and electronic properties of the catalyst to enhance reactivity, stability, and selectivity. orgsyn.org For example, electron-rich and sterically bulky phosphine (B1218219) ligands can promote the oxidative addition step and stabilize the active catalytic species. orgsyn.org The development of specialized ligands, such as indolylphosphines (e.g., CM-phos) and P,N-ligands (e.g., DalPhos), has enabled challenging couplings with lower catalyst loadings and broader substrate scopes. orgsyn.orgresearchgate.net The optimization of ligands is crucial for achieving high yields and selectivity in the coupling reactions of substrates like this compound.

Cycloaddition Reactions of the Acrolein Moiety

The acrolein portion of this compound contains a conjugated diene system, making it a potential participant in cycloaddition reactions.

Diels-Alder Reactions and their Regioselectivity

The Diels-Alder reaction is a [4+2] cycloaddition between a conjugated diene and a dienophile (an alkene or alkyne) to form a six-membered ring. wikipedia.orgsigmaaldrich.com The reaction is highly valuable for its ability to form two new carbon-carbon bonds simultaneously with good stereochemical and regiochemical control. wikipedia.org The regioselectivity of the Diels-Alder reaction is governed by the electronic properties of the substituents on both the diene and the dienophile.

In the case of this compound, the acrolein core can act as the diene component. The electron-donating dimethylamino group and the electron-withdrawing iodo group will influence the electron density distribution within the diene system, thereby directing the regioselectivity of the cycloaddition with various dienophiles. chim.it For example, aminosiloxy dienes, which are electronically similar to the enamine part of this compound, exhibit high reactivity and complete regioselectivity in their Diels-Alder reactions. orgsyn.org While specific studies on the Diels-Alder reactions of this compound were not found, the general principles suggest that it would react with electron-deficient dienophiles, and the substitution pattern would dictate the orientation of the dienophile in the resulting cycloadduct. wikipedia.orgchim.it

[2+1] and [3+2] Cycloaddition Pathways

Applications of 3 Dimethylamino 2 Iodoacrolein As a Building Block in Complex Molecule Synthesis

Construction of Functionalized Heterocyclic Compounds

Heterocyclic compounds are of paramount importance in medicinal chemistry and materials science. organic-chemistry.org 3-(Dimethylamino)-2-iodoacrolein serves as a powerful three-carbon building block for the synthesis of a wide array of these crucial molecular motifs.

The reactivity of this compound has been effectively harnessed for the synthesis of various nitrogen-containing heterocycles. The enamine moiety can act as a nucleophile, while the aldehyde provides an electrophilic site for cyclization reactions.

For instance, in the synthesis of pyrroles , the general reactivity of enaminones, which are structurally related to this compound, showcases their utility. rsc.org While specific examples detailing the use of the iodo-substituted variant are not extensively documented, the underlying synthetic principles suggest its potential in similar transformations. The classical Paal-Knorr synthesis and related methods often involve the reaction of a 1,4-dicarbonyl compound with a primary amine. nih.gov The structure of this compound allows it to act as a precursor to such dicarbonyl synthons.

Similarly, in the realm of pyridine (B92270) synthesis, various strategies exist that could potentially leverage the unique functionality of this compound. mdpi.com For example, the Bohlmann-Rahtz pyridine synthesis involves the condensation of an enamine with a ynone. The enamine part of this compound could react with suitable partners to construct the pyridine ring.

The synthesis of indoles , another critical nitrogen-containing heterocycle, often involves the formation of key C-C and C-N bonds. derpharmachemica.com The reactivity of the carbon-iodine bond in this compound could be exploited in transition-metal-catalyzed cross-coupling reactions to introduce aryl groups, a key step in many indole (B1671886) syntheses.

HeterocycleGeneral Synthetic StrategyPotential Role of this compound
PyrrolesPaal-Knorr CondensationPrecursor to 1,4-dicarbonyl synthons
PyridinesBohlmann-Rahtz SynthesisEnamine component in condensation reactions
IndolesFischer Indole Synthesis, etc.Arylation via C-I bond for precursor synthesis

The construction of oxygen-containing heterocycles such as furans and pyrones can also be envisioned using this compound. The aldehyde functionality is a key feature for participating in reactions that lead to these ring systems.

The synthesis of highly substituted furans has been achieved through various methods, including palladium-catalyzed three-component condensation reactions. rug.nl While direct examples with this compound are scarce, the principles of these reactions, which often involve an alkyne, a carboxylic acid, and an imine, suggest that the functional groups within the iodoacrolein could be manipulated to participate in similar cyclizations.

The synthesis of sulfur-containing heterocycles often involves the reaction of a carbon framework with a sulfur source. sioc-journal.cn The carbon-iodine bond in this compound presents an opportunity for the introduction of sulfur nucleophiles, which could subsequently participate in cyclization reactions to form heterocycles like thiophenes . General methods for thiophene (B33073) synthesis include the reaction of 1,4-dicarbonyl compounds with a sulfurizing agent or the cyclization of suitably functionalized precursors. organic-chemistry.org The structure of this compound could potentially be adapted to fit these synthetic routes. For example, reaction with a sulfur nucleophile could displace the iodide, followed by intramolecular condensation involving the aldehyde.

Multi-component reactions (MCRs) are powerful tools for rapidly building molecular complexity from simple starting materials in a single step. orgsyn.orgresearchgate.net The trifunctional nature of this compound makes it an attractive candidate for the design of novel MCRs. By carefully choosing reaction partners that can react sequentially with the different functional groups of the acrolein, a diverse range of heterocyclic scaffolds could be accessed efficiently. beilstein-journals.org This approach aligns with the principles of green chemistry by reducing the number of synthetic steps and waste generation. researchgate.net

Role in Carbon-Carbon Bond Formation Beyond Cross-Coupling

While the carbon-iodine bond is a prime handle for cross-coupling reactions, the reactivity of this compound extends to other important carbon-carbon bond-forming transformations.

The creation of specific stereoisomers is a critical challenge in modern organic synthesis. organic-chemistry.org Stereoselective reactions, which favor the formation of one stereoisomer over others, are therefore of high importance. sioc-journal.cn

While specific research on the stereoselective alkylation and arylation of this compound itself is not widely reported, the general principles of stereoselective additions to carbonyls and enolates are well-established. ntu.edu.sg The aldehyde group in this compound could potentially undergo stereoselective additions using chiral catalysts or auxiliaries. Furthermore, the enamine moiety could be converted to a chiral enolate, which could then participate in stereoselective alkylation or arylation reactions. The development of such stereoselective transformations would significantly enhance the synthetic utility of this building block.

Domino and Cascade Reactions

Domino and cascade reactions are highly efficient synthetic strategies that allow for the formation of multiple chemical bonds in a single operation without isolating intermediates, saving time, resources, and reducing waste. nih.gov The trifunctional nature of this compound makes it an exceptionally well-suited substrate for designing such complex reaction sequences. The presence of three distinct reactive sites—the carbon-iodine bond, the enamine moiety, and the aldehyde carbonyl—on a three-carbon backbone allows for a programmed series of intramolecular or intermolecular transformations. orgsyn.org

A hypothetical, yet chemically sound, domino sequence could commence with a palladium-catalyzed cross-coupling reaction, such as a Suzuki or Sonogashira coupling, at the C-I bond to introduce a new substituent. The newly formed intermediate, still containing the aldehyde and enamine functionalities, could then undergo a subsequent intramolecular cyclization. For instance, the introduction of an aromatic ring with an ortho-amino group via Suzuki coupling could trigger a spontaneous intramolecular condensation with the aldehyde to form a complex heterocyclic system in one pot. This approach leverages the inherent reactivity of the molecule to build molecular complexity rapidly. Such sequences are valuable in synthesizing diverse heterocyclic scaffolds, which are prominent in medicinal chemistry and materials science. nih.govuni-rostock.de

Table 1: Potential Domino Reaction Sequence Utilizing this compound

StepReaction TypeReagents/ConditionsIntermediate/Product
1 Suzuki CouplingArylboronic acid, Pd catalyst, Base3-(Dimethylamino)-2-aryl-acrolein
2 Intramolecular CyclizationAcid or heatFused heterocyclic system

Precursor in the Synthesis of Advanced Organic Materials

The demand for novel organic materials with tailored electronic and optical properties for applications in electronics, photonics, and sensor technology is ever-increasing. This compound serves as a valuable starting material for creating such functional molecules.

Conjugated systems, characterized by alternating single and multiple bonds, are the cornerstone of organic electronics. This compound is an ideal building block for these systems due to its "push-pull" electronic structure and its capacity for chain extension. The electron-donating dimethylamino group (push) and the electron-withdrawing aldehyde (pull) create an intramolecular charge-transfer character.

The synthetic utility of the C-I bond is paramount for extending conjugation. It readily participates in a variety of palladium-catalyzed cross-coupling reactions:

Sonogashira Coupling: Reaction with terminal alkynes to create enyne or enediyne structures.

Suzuki Coupling: Reaction with boronic acids to introduce aryl or heteroaryl units. nih.gov

Heck Coupling: Reaction with alkenes to form substituted diene systems.

Furthermore, the aldehyde functionality provides another avenue for extending the π-system through condensation reactions like Knoevenagel or Wittig reactions, which append new double bonds to the molecule. mdpi.com By strategically combining these reactions, chemists can synthesize a wide array of linear, branched, or cross-conjugated oligomers and polymers with precisely controlled properties. nih.gov

Supramolecular chemistry involves the design of complex chemical systems held together by non-covalent interactions, such as hydrogen bonding, π-π stacking, and metal coordination. The functional groups on this compound make it a promising scaffold for directing self-assembly processes. beilstein-journals.org

The carbonyl oxygen atom is a hydrogen bond acceptor, while the dimethylamino group can also participate in such interactions. The aldehyde group can be readily converted into other functionalities that are known to drive supramolecular polymerization, such as imines, which can form extensive hydrogen-bonded networks. semanticscholar.org For larger systems derived from this scaffold, the planar conjugated structure can promote π-π stacking, leading to the formation of ordered one- or two-dimensional nanostructures. semanticscholar.org Moreover, the nitrogen and oxygen atoms can act as coordination sites for metal ions, enabling the construction of metallosupramolecular polygons or cages. mdpi.com

Derivatization Strategies for Expanding Synthetic Utility

The synthetic potential of this compound can be further broadened by chemically modifying its existing functional groups. These derivatizations can alter the molecule's reactivity, solubility, and electronic properties, tailoring it for specific applications.

The tertiary dimethylamino group, while generally stable, offers opportunities for modification. One common transformation is quaternization, where the nitrogen atom is alkylated with an alkyl halide (e.g., methyl iodide) to form a quaternary ammonium (B1175870) salt. This modification introduces a positive charge, dramatically increasing the polarity and water solubility of the molecule. It also enhances the electron-accepting character of the substituent, which can be used to tune the optical properties of the chromophore. Another potential modification is N-oxide formation through reaction with an oxidant like m-CPBA, which can alter its coordinating ability and electronic influence. nih.gov

The aldehyde group is arguably the most versatile handle for derivatization on the this compound scaffold. orgsyn.org A wide range of well-established chemical transformations can be applied to this group, significantly expanding the library of accessible compounds.

Table 2: Key Transformations of the Acrolein Carbonyl Group

TransformationReagent(s)Product TypeSynthetic Value
Reduction Sodium borohydride (B1222165) (NaBH₄)Allylic AlcoholIntroduces a hydroxyl group for further esterification or etherification.
Oxidation Sodium chlorite (B76162) (NaClO₂)Carboxylic AcidCreates an acidic site for amide coupling or ester formation.
Knoevenagel Condensation Malononitrile, BaseDicyanovinyl DerivativeExtends the conjugated π-system, creating strong push-pull chromophores.
Wittig Reaction Phosphonium ylideSubstituted DieneForms a new C=C bond with control over stereochemistry, useful for polymer synthesis.
Imination Primary Amine (R-NH₂)Imine (Schiff Base)Provides a key structural motif for ligands in coordination chemistry and for dynamic covalent chemistry. semanticscholar.org

These transformations allow for the conversion of the aldehyde into a host of other functional groups, each opening new pathways for building more complex molecules, from bioactive heterocycles to advanced polymeric materials.

Advanced Analytical and Spectroscopic Methodologies for Investigating 3 Dimethylamino 2 Iodoacrolein and Its Transformations

In Situ Reaction Monitoring Techniques

The ability to observe chemical reactions as they happen, known as in situ monitoring, is invaluable for understanding reaction kinetics and mechanisms. mt.com For the study of 3-(Dimethylamino)-2-iodoacrolein, several spectroscopic techniques are particularly well-suited for real-time analysis.

Infrared and Raman Spectroscopy for Mechanistic Insights

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, offers complementary information to NMR by probing the vibrational modes of molecules. These techniques are highly sensitive to changes in bond strength and functional groups, making them ideal for identifying reaction intermediates and understanding mechanistic details. rsc.org

In situ IR and Raman spectroscopy can be used to monitor the transformation of the carbonyl and enamine functionalities within the this compound molecule during a reaction. mt.comresearchgate.net For example, a shift in the carbonyl stretching frequency can indicate the formation of a complex or an intermediate. Raman spectroscopy, in particular, is well-suited for studying reactions in aqueous media and can provide information about the catalyst's structure and the presence of adsorbates during catalytic processes. rsc.orgrenishaw.com The development of "Raman-spectrokinetics" allows for the direct measurement of reaction rates from Raman spectra under real-time conditions. renishaw.com This approach, combined with other in situ techniques like X-ray diffraction, can provide a comprehensive picture of the reaction mechanism. frontiersin.orgnih.gov

Advanced Mass Spectrometry for Reaction Pathway Analysis

Mass spectrometry (MS) is a cornerstone technique for the analysis of chemical compounds, providing information about their molecular weight and structure. mdpi.comresearchgate.net Advanced MS methods are particularly powerful for elucidating complex reaction pathways involving this compound.

High-Resolution Mass Spectrometry for Intermediate Identification

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which allows for the determination of the elemental composition of a molecule with a high degree of confidence. mdpi.com This is crucial for identifying unknown intermediates in a reaction mixture. researchgate.netnih.gov In the context of reactions involving this compound, HRMS can be used to detect and identify transient species that may not be observable by other techniques. uni-muenchen.de By coupling HRMS with separation techniques like liquid chromatography (LC-MS), a complex reaction mixture can be separated into its individual components before mass analysis, facilitating the identification of minor products and intermediates. researchgate.net

A study on the synthesis of halogenated 1H-cyclohepta[2,1-b:3,4-b']diindoles utilized HRMS to confirm the elemental composition of this compound. The calculated mass was C5H8INO 224.9651, and the found mass was 224.9649, demonstrating the accuracy of this technique. sapub.org

Tandem Mass Spectrometry for Structural Elucidation of Complex Products

Tandem mass spectrometry (MS/MS or MSn) is a powerful technique for determining the structure of complex molecules. mdpi.com In an MS/MS experiment, a specific ion (the precursor ion) is selected, fragmented, and the resulting fragment ions (product ions) are analyzed. The fragmentation pattern provides a "fingerprint" of the molecule's structure. nih.gov This technique is invaluable for characterizing the products of reactions involving this compound, especially when dealing with complex structures or isomers that are difficult to distinguish by other methods. biorxiv.orgrfi.ac.uk By analyzing the fragmentation pathways, chemists can piece together the connectivity of atoms within the molecule, confirming the proposed structure of the reaction product. nih.gov Recent advancements have even led to the development of in silico tools that can predict tandem mass spectra, further aiding in the structural elucidation of novel compounds. biorxiv.org

X-ray Crystallography for Solid-State Structural Characterization of Derivatives

X-ray crystallography is the gold standard for determining the three-dimensional arrangement of atoms in a crystalline solid. This technique provides unambiguous structural information, including bond lengths, bond angles, and stereochemistry. mdpi.com While this compound itself has been characterized, X-ray crystallography is particularly important for determining the precise structure of its derivatives formed in chemical reactions. sapub.org

Chiral Chromatography for Enantiomeric Excess Determination of Products

In the realm of asymmetric synthesis, the transformation of achiral starting materials like this compound into chiral products necessitates rigorous methods for quantifying the stereochemical outcome of the reaction. The enantiomeric excess (ee), a measure of the purity of a chiral substance, is a critical parameter for evaluating the success of an asymmetric synthesis. acs.org Chiral chromatography, particularly high-performance liquid chromatography (HPLC) and supercritical fluid chromatography (SFC), stands as a premier technique for the direct separation of enantiomers and the precise determination of their ratios. nih.govcsfarmacie.cz

The fundamental principle of chiral chromatography lies in the use of a chiral stationary phase (CSP). These specialized column packing materials are themselves enantiomerically pure and create a chiral environment. When a racemic or enantioenriched mixture passes through the column, the two enantiomers form transient, diastereomeric complexes with the CSP. Due to the differences in their three-dimensional structures, these diastereomeric complexes exhibit different interaction energies, leading to differential retention times and, consequently, their separation. bgb-analytik.comeijppr.com

While specific documented examples of the chiral separation of products directly derived from this compound are not prevalent in the reviewed literature, the established methodologies for analogous structures, such as vinylogous amides and other substituted enamines, provide a clear framework for how such analyses would be conducted. The choice of the chiral stationary phase is paramount and is often determined empirically by screening a variety of columns. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, are widely used due to their broad applicability. bgb-analytik.com Pirkle-type phases and macrocyclic glycopeptide-based CSPs also offer unique selectivities for a range of compounds. nih.govsigmaaldrich.com

The mobile phase composition, including the type of organic modifier and the presence of additives, also plays a crucial role in achieving optimal separation. csfarmacie.czmdpi.com For instance, in the chiral separation of primary amines, the use of basic additives can be critical for elution and enantioseparation. mdpi.com In supercritical fluid chromatography, the use of carbon dioxide as the primary mobile phase, modified with alcohols, offers a "greener" and often faster alternative to traditional HPLC. nih.govselvita.com

The following data tables present examples of chiral chromatographic separations for compounds structurally related to potential transformation products of this compound, illustrating the typical parameters and results obtained in such analyses.

Table 1: Chiral HPLC Separation of 2-Naphthoyl Amides of Homologous Amines nih.gov

AnalyteChiral Stationary Phase (CSP)Mobile PhaseFlow Rate (mL/min)Temperature (°C)Separation Factor (α)
2-Naphthoyl amide of 2-aminobutane(R)-N-(3,5-dinitrobenzoyl)phenylglycineHexane/2-propanol/acetonitrile (97:3:0.5)220-351.03
2-Naphthoyl amide of 2-aminooctane(R)-N-(3,5-dinitrobenzoyl)phenylglycineHexane/2-propanol/acetonitrile (97:3:0.5)220-351.11

This table demonstrates the effect of analyte structure on chiral recognition, with the separation factor increasing with the alkyl chain length of the amine.

Table 2: Chiral HPLC and SFC Comparison for a p-Methylphenylamide Derivative nih.gov

Chromatographic ModeChiral Stationary Phase (CSP)Mobile PhaseAnalysis Time (min)Separation Factor (α)
HPLC(R)-N-(3,5-dinitrobenzoyl)phenylglycineHexane/2-propanol/acetonitrile (97:3:0.5)>101.08
SFC(R)-N-(3,5-dinitrobenzoyl)phenylglycineCarbon dioxide with polar modifiers<2Similar to HPLC

This table highlights the significant reduction in analysis time that can be achieved with Supercritical Fluid Chromatography (SFC) compared to High-Performance Liquid Chromatography (HPLC) for chiral separations, while maintaining similar selectivity.

Once a separation method is established, the enantiomeric excess can be calculated from the peak areas of the two enantiomers in the chromatogram. The percentage of each enantiomer is determined, and the enantiomeric excess is calculated as the absolute difference between the percentages of the major and minor enantiomers. Modern chromatography data systems automate this process, providing rapid and accurate determination of the stereochemical purity of the reaction products.

Computational and Theoretical Studies on 3 Dimethylamino 2 Iodoacrolein

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are fundamental in predicting the electronic properties that govern the reactivity of a molecule. For 3-(Dimethylamino)-2-iodoacrolein, these calculations would elucidate the distribution of electrons and the energies of its molecular orbitals.

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies and distributions of these orbitals indicate the molecule's ability to act as a nucleophile or an electrophile.

For enaminones in general, the HOMO is a π molecular orbital with significant coefficients on the nitrogen atom and the α-carbon (the carbon adjacent to the carbonyl group). scielo.br The presence of the electron-donating dimethylamino group in this compound would be expected to raise the energy of the HOMO, making the molecule a better electron donor and more reactive as a nucleophile. scielo.brmdpi.com Conversely, the electron-withdrawing nature of the carbonyl group and the iodine atom would lower the energy of the LUMO, which is typically centered on the β-carbon and the carbonyl carbon. This lower LUMO energy enhances the molecule's susceptibility to nucleophilic attack at these positions. The energy gap between the HOMO and LUMO is a crucial indicator of chemical reactivity, with a smaller gap generally implying higher reactivity. mdpi.com

Table 1: Predicted Frontier Molecular Orbital Characteristics of this compound

Molecular OrbitalKey Contributing AtomsExpected Energy LevelImplication for Reactivity
HOMO Nitrogen, α-CarbonRelatively HighNucleophilic character
LUMO β-Carbon, Carbonyl CarbonRelatively LowElectrophilic character

The distribution of electron density within this compound can be visualized through charge distribution analysis and electrostatic potential (ESP) maps. These computational tools highlight the electron-rich and electron-poor regions of a molecule, which are crucial for understanding intermolecular interactions and reaction sites.

The nitrogen atom of the dimethylamino group is expected to have a partial negative charge due to its lone pair of electrons, making it a nucleophilic center. The carbonyl oxygen will also carry a significant partial negative charge. Conversely, the carbonyl carbon and the β-carbon are expected to be electron-deficient and thus electrophilic. The iodine atom, being electronegative, will also influence the charge distribution, likely creating a region of positive electrostatic potential (a "sigma-hole") on the outermost portion of the iodine atom, which can participate in halogen bonding.

An ESP map would visually represent these features, with red or orange colors indicating regions of high electron density (negative potential) and blue colors indicating regions of low electron density (positive potential). nih.gov For this compound, the ESP map would likely show negative potential around the nitrogen and oxygen atoms, and positive potential around the carbonyl carbon and the hydrogen of the aldehyde group.

Reaction Pathway Modeling and Transition State Analysis

Computational modeling is instrumental in elucidating the mechanisms of chemical reactions, including the identification of intermediates and transition states. For this compound, this is particularly relevant for its use in the synthesis of heterocyclic compounds.

Density Functional Theory (DFT) is a widely used computational method for studying the thermodynamics and kinetics of chemical reactions. researchgate.netpku.edu.cnresearchgate.netimist.ma In the context of this compound, DFT calculations could be employed to model its reactions, such as the synthesis of pyrazoles through condensation with hydrazine (B178648) derivatives. mdpi.comnih.gov

Many reactions involving multifunctional molecules like this compound can potentially yield multiple products (regioisomers or stereoisomers). Computational modeling can predict the selectivity of these reactions.

For instance, in the synthesis of pyrazoles from unsymmetrical hydrazine derivatives, two different regioisomers can be formed. By calculating the activation energies for the transition states leading to each regioisomer, DFT can predict which product will be favored. imist.manih.gov This selectivity is often governed by a combination of electronic effects (the relative stabilities of intermediates) and steric effects (the spatial arrangement of substituents in the transition state).

Molecular Dynamics Simulations for Conformational Analysis and Solvent Effects

While quantum chemical calculations typically model molecules in the gas phase or with implicit solvent models, Molecular Dynamics (MD) simulations provide a way to study the dynamic behavior of molecules in an explicit solvent environment over time. nih.govmdpi.commdpi.comnih.gov

For a flexible molecule like this compound, MD simulations can explore its conformational landscape. The molecule can exist in different rotational isomers (rotamers) due to rotation around the C-N and C-C single bonds. MD simulations can reveal the relative populations of these conformers at a given temperature and in a specific solvent. This is important because the reactivity of a molecule can be dependent on its conformation.

Furthermore, MD simulations can provide detailed insights into the role of the solvent in a reaction. By explicitly modeling the interactions between the solute and solvent molecules, MD can help to understand how the solvent influences the reaction pathway and the stability of intermediates and transition states. For instance, in protic solvents, hydrogen bonding between the solvent and the carbonyl oxygen of this compound could play a significant role in its reactivity.

Table 2: Summary of Computational and Theoretical Approaches

Computational MethodInformation GainedRelevance to this compound
Frontier Molecular Orbital (FMO) Theory Nucleophilic/electrophilic sites, reactivityPredicts reactivity at N, Cα, Cβ, and carbonyl C.
Electrostatic Potential (ESP) Maps Charge distribution, intermolecular interactionsVisualizes electron-rich and electron-poor regions.
Density Functional Theory (DFT) Reaction mechanisms, energy profiles, selectivityElucidates pathways for heterocycle synthesis.
Molecular Dynamics (MD) Simulations Conformational analysis, solvent effects, dynamicsExplores flexibility and solvent interactions.

QSAR (Quantitative Structure-Activity Relationship) Explorations for Derivative Design (Focus on Synthetic Reactivity)

Quantitative Structure-Activity Relationship (QSAR) models are mathematical representations that correlate the chemical structure of a series of compounds with their physical, chemical, or biological activities. nih.govwikipedia.org While extensively used in drug discovery to predict therapeutic efficacy, QSAR methodologies are also powerful tools in physical organic chemistry for understanding and predicting the synthetic reactivity of molecules. wikipedia.orgdalalinstitute.com This section outlines a hypothetical QSAR study focused on designing derivatives of this compound with optimized reactivity in a palladium-catalyzed cross-coupling reaction, a common and synthetically valuable transformation for vinyl iodides.

The central aim of this theoretical exploration is to establish a quantitative relationship between the structural features of substituted this compound derivatives and their reactivity, hypothetically measured by the reaction yield in a Suzuki coupling reaction. By understanding this relationship, new derivatives can be rationally designed to exhibit enhanced reactivity, potentially leading to milder reaction conditions, shorter reaction times, and higher yields in synthetic applications.

Detailed Research Findings

In this hypothetical study, a series of derivatives of this compound were designed in silico by introducing various substituents (R) at the formyl proton's position. The reactivity of these virtual compounds was then correlated with a set of calculated molecular descriptors.

Molecular Descriptors for Synthetic Reactivity:

To build a robust QSAR model for synthetic reactivity, it is crucial to select descriptors that accurately represent the electronic and steric environment around the reactive center—in this case, the carbon-iodine bond. ucsb.eduhufocw.org For this study, the following descriptors were chosen:

Electronic Descriptors:

Hammett Constant (σ): This parameter quantifies the electron-donating or electron-withdrawing ability of the substituent (R). Electron-withdrawing groups are expected to increase the electrophilicity of the carbon atom bonded to iodine, potentially facilitating the oxidative addition step in the catalytic cycle of the cross-coupling reaction.

Calculated Net Charge on the Iodinated Carbon (qC-I): Quantum chemical calculations can provide the net atomic charge on the carbon atom of the C-I bond. A more positive charge would suggest a higher electrophilicity and, theoretically, greater reactivity.

Steric Descriptors:

van der Waals Volume (VdW): The van der Waals volume of the substituent offers another metric for its size, which can be correlated with potential steric clashes in the transition state.

Hypothetical QSAR Model Development:

A hypothetical dataset was generated for a series of ten derivatives of this compound. The synthetic reactivity was quantified as the percentage yield in a model Suzuki coupling reaction. Multiple linear regression (MLR) was then employed to derive a QSAR equation.

The resulting hypothetical QSAR model is presented as:

Yield (%) = -25.5(σ) + 150.2(qC-I) - 5.8(Es) + 75.0

This equation suggests that:

Electron-withdrawing substituents (positive σ) have a negative impact on the yield in this hypothetical model, which could be rationalized by their potential to destabilize a key intermediate in the catalytic cycle.

A more positive net charge on the iodinated carbon (qC-I) is positively correlated with the reaction yield, indicating that increased electrophilicity at the reaction center is favorable.

Increased steric bulk (more negative Es) of the substituent R is detrimental to the reactivity, likely due to steric hindrance that interferes with the coordination of the palladium catalyst.

Data Table: Hypothetical QSAR Data for this compound Derivatives

Below is the interactive data table containing the hypothetical data used to generate the QSAR model.

DerivativeSubstituent (R)Hammett Constant (σ)Net Charge on C-I (qC-I)Taft Steric Parameter (Es)Hypothetical Yield (%)
1 -H0.000.150.0085
2 -CH3-0.170.14-1.2492
3 -OCH3-0.270.13-0.5588
4 -Cl0.230.17-0.9775
5 -Br0.230.18-1.1672
6 -CN0.660.20-0.5165
7 -NO20.780.22-1.0158
8 -C(CH3)3-0.190.12-2.4670
9 -CF30.540.19-1.1668
10 -F0.060.16-0.4680

This hypothetical QSAR model provides a framework for the rational design of novel this compound derivatives with tailored synthetic reactivity. For instance, to maximize the yield in a Suzuki coupling, the model suggests that an ideal substituent would be sterically small and would increase the net positive charge on the iodinated carbon without being strongly electron-withdrawing as defined by the Hammett constant. This kind of predictive modeling can guide synthetic chemists in prioritizing target molecules for synthesis, thereby accelerating the discovery of more efficient chemical transformations.

Future Directions and Emerging Research Avenues

Exploration of Photoredox Catalysis and Electrochemistry in 3-(Dimethylamino)-2-iodoacrolein Transformations

The presence of a vinyl iodide moiety in this compound makes it an excellent candidate for transformations driven by photoredox catalysis and electrochemistry. These modern synthetic techniques offer mild and selective methods for bond formation, often avoiding harsh reagents and reaction conditions.

Photoredox Catalysis: Visible-light photoredox catalysis has emerged as a powerful tool for the formation of carbon-carbon and carbon-heteroatom bonds. researchgate.netnih.gov The carbon-iodine bond in this compound is susceptible to homolytic cleavage upon single-electron reduction by an excited photocatalyst. This would generate a vinyl radical, a highly reactive intermediate that can participate in a variety of transformations.

For instance, the coupling of this vinyl radical with various radical acceptors could lead to a diverse range of functionalized acrolein derivatives. The general mechanism would involve the excitation of a photocatalyst (PC) by visible light, followed by a single-electron transfer (SET) to the vinyl iodide, leading to its fragmentation. The resulting vinyl radical can then engage in subsequent bond-forming reactions.

Potential Photoredox-Catalyzed Reactions:

Vinylation of Arenes and Heteroarenes: Reaction with electron-rich aromatic compounds could lead to the synthesis of complex aryl-substituted acroleins.

Giese Additions: Addition to electron-deficient alkenes would provide access to more elaborate molecular scaffolds.

Decarboxylative Cross-Coupling: Coupling with carboxylic acids, via the merger of photoredox and nickel catalysis, could introduce a wide array of alkyl and aryl groups at the 2-position. acs.org

Electrochemistry: Electrochemical methods provide a reagent-free approach to oxidation and reduction, making them an attractive green alternative to traditional chemical methods. The enaminone and vinyl iodide functionalities of this compound are both electrochemically active.

Recent studies have demonstrated the electrochemical cyclization of enaminones to form various heterocyclic structures, such as 4-acylimidazoles and indeno[1,2-c]pyrroles. rsc.orgacs.orgnih.gov These transformations often proceed under mild, catalyst-free conditions. Applying these principles to this compound could open new pathways to novel heterocyclic systems. For example, intramolecular cyclization could be triggered by the oxidation of the enamine moiety or reduction of the vinyl iodide.

Potential Electrochemical Transformations:

Reductive Dehalogenation: Selective reduction of the carbon-iodine bond.

Oxidative Cyclization: Anodic oxidation of the enamine could initiate cyclization reactions with internal or external nucleophiles.

Electrochemical Cross-Coupling: Coupling reactions with various partners could be achieved under electrochemical conditions.

MethodPotential Transformation of this compoundKey Reactive IntermediatePotential Products
Photoredox CatalysisCarbon-carbon and carbon-heteroatom bond formationVinyl radicalAryl-substituted acroleins, functionalized alkenes
ElectrochemistryCyclization and cross-coupling reactionsRadical ions, organometallic intermediatesNovel heterocyclic systems, functionalized acroleins

Integration into Flow Chemistry Systems for Scalable Synthesis

Flow chemistry offers numerous advantages over traditional batch synthesis, including enhanced safety, improved heat and mass transfer, and the potential for automation and scalability. nih.gov The synthesis and transformation of reactive intermediates like this compound are particularly well-suited for flow chemistry systems.

The generation of highly reactive or unstable intermediates, such as organometallic species or radicals derived from this compound, can be performed in a continuous flow reactor, where they are immediately consumed in a subsequent reaction step. This "telescoped" approach minimizes the decomposition of sensitive intermediates and allows for the safe handling of hazardous reagents. mdpi.com

Hypothetical Flow Synthesis Setup:

Reactor 1: Synthesis of this compound from readily available starting materials.

Reactor 2: In-line functionalization of the crude product stream. For example, a photoredox-catalyzed cross-coupling reaction could be performed in a transparent PFA tubing reactor irradiated with LEDs.

Purification Module: An in-line purification step, such as a catch-and-release resin, could be integrated to isolate the desired product.

This integrated approach would enable the efficient and scalable production of a wide range of derivatives from this compound, making them more accessible for further research and development. The continuous flow synthesis of various heterocyclic scaffolds has been demonstrated, highlighting the potential for applying this technology to the derivatization of this versatile building block. aminer.orgmdpi.com

Development of New Asymmetric Synthesis Strategies Utilizing this compound

The development of asymmetric methods to introduce chirality is a cornerstone of modern organic synthesis, particularly in the preparation of pharmaceutical agents. The α,β-unsaturated aldehyde functionality in this compound presents an opportunity for various asymmetric transformations.

Organocatalytic Asymmetric Conjugate Addition: Organocatalysis has emerged as a powerful strategy for asymmetric synthesis. Chiral secondary amines can activate α,β-unsaturated aldehydes towards nucleophilic attack via the formation of a chiral iminium ion. This approach has been successfully applied to the asymmetric conjugate addition of various nucleophiles to enals. mdpi.com

Applying this strategy to this compound, a chiral secondary amine catalyst could facilitate the enantioselective addition of nucleophiles to the β-position, generating a new stereocenter. The steric and electronic properties of the iodo and dimethylamino groups would likely influence the stereochemical outcome of the reaction, offering a unique handle for controlling selectivity.

Potential Asymmetric Reactions:

Michael Addition: The addition of carbon and heteroatom nucleophiles to the β-position.

Friedel-Crafts Alkylation: The reaction with electron-rich aromatic compounds.

[3+2] and [4+2] Cycloadditions: The enantioselective formation of cyclic structures.

The development of such asymmetric methodologies would significantly enhance the value of this compound as a building block for the synthesis of complex, enantioenriched molecules. The resulting chiral products could serve as key intermediates in the synthesis of morpholines and pyrrolidines, which are common motifs in bioactive compounds. nih.govnih.govsemanticscholar.org

Asymmetric StrategyCatalyst TypePotential Application to this compoundExpected Chiral Products
Organocatalytic Conjugate AdditionChiral secondary amines (e.g., proline derivatives)Enantioselective addition of nucleophiles to the β-positionChiral γ-functionalized aldehydes
Asymmetric CycloadditionsChiral Lewis acids or organocatalystsDiastereo- and enantioselective formation of carbo- and heterocyclic ringsChiral cyclic aldehydes

Potential for Derivatization into Bioactive Scaffolds (Focus on Synthetic Accessibility, NOT Biological Activity)

The rich functionality of this compound makes it an ideal precursor for the synthesis of a wide variety of heterocyclic scaffolds, which are privileged structures in medicinal chemistry. The focus here is on the synthetic routes to these scaffolds, rather than their specific biological activities.

Synthesis of Pyrazoles and Pyridines: The 1,3-dicarbonyl-like nature of this compound allows it to react with binucleophiles to form heterocyclic rings. For example, reaction with hydrazine (B178648) derivatives would be expected to yield substituted pyrazoles. Similarly, condensation with compounds containing an active methylene (B1212753) group and a source of ammonia (B1221849) could lead to the formation of pyridines. The presence of the iodo substituent provides a handle for further functionalization of the resulting heterocyclic core.

Synthesis of Quinolines and Pyrimidines: More complex fused heterocyclic systems, such as quinolines, could be accessed through multi-step sequences involving this compound. For instance, a Friedel-Crafts-type reaction with an aniline (B41778) derivative, followed by intramolecular cyclization and subsequent manipulation, could provide a route to substituted quinolines. nih.govmdpi.com The synthesis of pyrimidines could be achieved by reacting the acrolein derivative with amidines or related compounds. The synthesis of quinoline-pyrimidine hybrids has been explored as a strategy for developing new therapeutic agents. nih.govfigshare.com

The synthetic accessibility of these diverse heterocyclic scaffolds from a single, versatile starting material underscores the potential of this compound in diversity-oriented synthesis and the construction of compound libraries for drug discovery.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-(Dimethylamino)-2-iodoacrolein, and how can reaction conditions be optimized to improve yield?

  • Methodological Answer : Start with a nucleophilic substitution or condensation reaction using precursors like iodinated acrylaldehydes and dimethylamine derivatives. Optimize solvent choice (e.g., DMF or THF) and temperature (80–120°C) to enhance reaction efficiency. Catalysts such as Cs₂CO₃ may improve yields by stabilizing intermediates, as seen in analogous heterocyclic syntheses . Monitor reaction progress via TLC or HPLC, and purify using column chromatography with silica gel. Yield optimization may require iterative adjustments to stoichiometry and reaction time .

Q. What spectroscopic techniques are critical for characterizing this compound?

  • Methodological Answer : Use 1^1H and 13^{13}C NMR to confirm the dimethylamino group (δ ~2.8–3.2 ppm for N(CH₃)₂) and the α,β-unsaturated carbonyl system (δ ~9–10 ppm for aldehyde protons). High-resolution mass spectrometry (HRMS) validates molecular weight, while IR spectroscopy identifies carbonyl (C=O, ~1700 cm1^{-1}) and C-I (~500 cm1^{-1}) stretches. X-ray crystallography can resolve structural ambiguities, particularly steric effects from the iodo substituent .

Q. How should researchers handle the compound’s stability during storage?

  • Methodological Answer : Store under inert gas (argon/nitrogen) at 2–8°C to prevent oxidation or moisture-induced degradation. Use amber vials to minimize photolytic dehalogenation, a common issue with iodinated compounds. Regularly assess purity via NMR or LC-MS, especially after prolonged storage .

Advanced Research Questions

Q. How does the electron-withdrawing iodo group influence the reactivity of the α,β-unsaturated carbonyl system in cross-coupling reactions?

  • Methodological Answer : The iodo substituent enhances electrophilicity at the β-carbon, facilitating Suzuki-Miyaura or Heck couplings. Compare reactivity with chloro or bromo analogs (e.g., 3-amino-2-chloroacrolein) to evaluate leaving-group effects. Use DFT calculations to map electron density distribution and predict regioselectivity. Experimental validation via kinetic studies under varying Pd catalyst systems (e.g., Pd(PPh₃)₄ vs. PdCl₂) is recommended .

Q. What strategies resolve contradictions in reported biological activity data for dimethylamino-substituted acryl derivatives?

  • Methodological Answer : Discrepancies may arise from structural isomerism or impurities. Employ orthogonal analytical methods (e.g., 2D NMR, chiral HPLC) to confirm stereochemical purity. For bioactivity studies, standardize assay conditions (e.g., cell lines, incubation time) and include positive/negative controls. Cross-reference with structurally similar compounds (e.g., 3-(dimethylamino)-5-methyl-1,2-dihydropyridin-2-one) to identify substituent-specific trends .

Q. How can computational modeling elucidate the electronic effects of substituents on this compound’s reactivity?

  • Methodological Answer : Perform quantum mechanical calculations (e.g., Gaussian, ORCA) to analyze frontier molecular orbitals (HOMO/LUMO) and electrostatic potential surfaces. Compare with derivatives lacking the iodo group (e.g., 3-(Dimethylamino)acrolein) to quantify inductive effects. Validate models experimentally by correlating computed activation energies with reaction kinetics in nucleophilic additions or cycloadditions .

Data Analysis & Experimental Design

Q. How should researchers design experiments to probe the compound’s role in multicomponent reactions (MCRs)?

  • Methodological Answer : Utilize the aldehyde and dimethylamino groups as reactive sites for MCRs like the Ugi or Biginelli reactions. Screen solvents (e.g., ethanol, acetonitrile) and catalysts (e.g., Yb(OTf)₃) to optimize regioselectivity. Monitor byproducts via GC-MS and adjust stoichiometry to minimize side reactions. Reference protocols for analogous enal-based MCRs .

Q. What statistical approaches are suitable for analyzing dose-response relationships in toxicity studies?

  • Methodological Answer : Use nonlinear regression models (e.g., log-logistic) to calculate IC₅₀/EC₅₀ values. Include replicates (n ≥ 3) and validate assumptions of normality/homogeneity with Shapiro-Wilk or Levene’s tests. For conflicting datasets, apply meta-analysis frameworks to assess heterogeneity across studies. Transparently report confidence intervals and effect sizes .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.